3-Cyano-3,3-dimethylpropanoic acid

Catalog No.
S991195
CAS No.
99839-17-5
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-3,3-dimethylpropanoic acid

CAS Number

99839-17-5

Product Name

3-Cyano-3,3-dimethylpropanoic acid

IUPAC Name

3-cyano-3-methylbutanoic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-6(2,4-7)3-5(8)9/h3H2,1-2H3,(H,8,9)

InChI Key

FXIFRFRKBIJVGN-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)O)C#N

Canonical SMILES

CC(C)(CC(=O)O)C#N

3-Cyano-3,3-dimethylpropanoic acid is an organic compound with the molecular formula C₆H₉NO₂. It features a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a dimethylpropane backbone. This compound is notable for its structural characteristics, which allow it to participate in various

There is no current information available on the mechanism of action of 3-CMBA in biological systems or its interaction with other compounds [].

  • Skin and eye irritation: Carboxylic acids can cause irritation upon contact.
  • Corrosivity: Concentrated solutions could be corrosive.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the cyano group into an amine group. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
  • Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like amines or alcohols.

Major Products Formed

  • From Oxidation: Carboxylic acids or ketones.
  • From Reduction: Amines.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

The biological activity of 3-cyano-3,3-dimethylpropanoic acid has been explored in various contexts, particularly in medicinal chemistry. The compound can serve as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its functional groups enable interactions with biological targets, potentially affecting enzyme activity and receptor binding.

Several methods exist for synthesizing 3-cyano-3,3-dimethylpropanoic acid:

  • Reaction with Cyanogen Bromide: One common method involves reacting 2,2-dimethylpropanoic acid with cyanogen bromide under basic conditions:
    (CH3)2C(CO2H)CH2+BrCN(CH3)2C(CN)CH2CO2H+HBr(CH₃)₂C(CO₂H)CH₂+BrCN\rightarrow (CH₃)₂C(CN)CH₂CO₂H+HBr
  • Hydrolysis of Nitriles: Another approach is the hydrolysis of 3-cyano-2,2-dimethylpropionitrile in the presence of a strong acid or base.

Industrial Production Methods

In industrial settings, optimized reaction conditions are crucial for high yield and purity. The choice of reagents, catalysts, and reaction conditions significantly impacts production efficiency.

3-Cyano-3,3-dimethylpropanoic acid has diverse applications across different fields:

  • Chemistry: Utilized as a building block in organic synthesis for creating more complex molecules.
  • Biology: Employed in synthesizing biologically active compounds.
  • Medicine: Acts as an intermediate in drug synthesis.
  • Industry: Used in producing specialty chemicals and materials.

The interaction studies of 3-cyano-3,3-dimethylpropanoic acid focus on its ability to engage with various molecular targets. Its cyano group can participate in nucleophilic or electrophilic reactions, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions. These properties are critical for its role in biological systems and chemical synthesis.

Several compounds share structural similarities with 3-cyano-3,3-dimethylpropanoic acid:

Compound NameStructural FeaturesSimilarity
2-Cyano-2-methylpropanoic acidSimilar structure but with one less methyl group0.95
3-Cyano-2,2-dimethylbutanoic acidSimilar structure but with an additional carbon0.76
4-Cyanobutyric acidContains a cyano group but different backbone0.71
Trans-4-cyanocyclohexanecarboxylic acidCyano group present but different cyclic structure0.74

Uniqueness

The uniqueness of 3-cyano-3,3-dimethylpropanoic acid lies in its specific combination of functional groups and its capacity to undergo a wide range of

XLogP3

0.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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